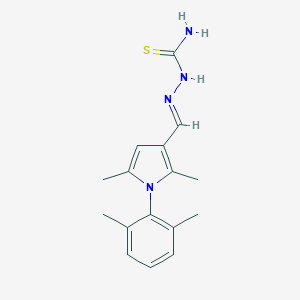![molecular formula C21H15BrN2O4 B302309 N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302309.png)
N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide, also known as BBH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BBH is a synthetic compound that belongs to the class of hydrazide derivatives of benzo[e][1]benzofuran.
Mechanism of Action
N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide inhibits the activity of the enzyme Topoisomerase I, which is involved in DNA replication and repair. In Alzheimer's disease research, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. In Parkinson's disease research, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide scavenges free radicals and inhibits the activity of the enzyme monoamine oxidase-B, which is involved in the breakdown of dopamine, a neurotransmitter that is important for motor control.
Biochemical and Physiological Effects:
N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide induces cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide improves cognitive function and reduces oxidative stress and inflammation. In Parkinson's disease research, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide protects dopaminergic neurons from oxidative stress-induced cell death and improves motor function.
Advantages and Limitations for Lab Experiments
N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has several advantages for lab experiments, including its stability and solubility in aqueous solutions. However, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide also has limitations, including its low bioavailability and potential toxicity at high doses.
Future Directions
There are several future directions for N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide research, including the development of more effective formulations for improved bioavailability, the investigation of its potential therapeutic applications in other diseases, and the identification of its molecular targets and mechanisms of action. Additionally, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide can be synthesized through a multistep process that involves the reaction of 2-hydroxybenzaldehyde with 2-aminobenzoic acid to form 2-hydroxy-N-(2-carboxyphenyl)benzamide. This intermediate is then reacted with 3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methylamine to form N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide.
Scientific Research Applications
N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been shown to reduce the accumulation of amyloid beta peptide, which is a hallmark of the disease. In Parkinson's disease research, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
properties
Product Name |
N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
|---|---|
Molecular Formula |
C21H15BrN2O4 |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
N//'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C21H15BrN2O4/c1-27-18-9-14(22)8-13(20(18)25)11-23-24-21(26)19-10-16-15-5-3-2-4-12(15)6-7-17(16)28-19/h2-11,23H,1H3,(H,24,26)/b13-11- |
InChI Key |
USMSYFDSVCHKOT-QBFSEMIESA-N |
Isomeric SMILES |
COC1=CC(=C/C(=C/NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)/C1=O)Br |
SMILES |
COC1=CC(=CC(=CNNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C1=O)Br |
Canonical SMILES |
COC1=CC(=CC(=CNNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide](/img/structure/B302226.png)

![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)
![Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B302233.png)
![Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)

![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)
![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)
![N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)
![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
![N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302248.png)
![N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302249.png)